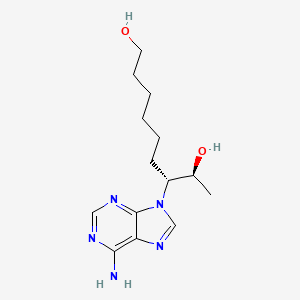
1,8-Nonanediol, 7-(6-amino-9H-purin-9-yl)-, (7R,8S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Nonanediol, 7-(6-amino-9H-purin-9-yl)-, (7R,8S)- is a chemical compound with the molecular formula C17H29N5O2. It is a derivative of nonanediol and contains a purinyl group, which is a heterocyclic compound composed of a purine base. This compound is a stereo-specific isomer, with the (7R,8S) configuration .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Nonanediol, 7-(6-amino-9H-purin-9-yl)-, (7R,8S)- typically involves the reaction of nonanediol with a purine derivative under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve the desired stereo-specific isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
1,8-Nonanediol, 7-(6-amino-9H-purin-9-yl)-, (7R,8S)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions may result in substituted purine derivatives.
Aplicaciones Científicas De Investigación
1,8-Nonanediol, 7-(6-amino-9H-purin-9-yl)-, (7R,8S)- has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,8-Nonanediol, 7-(6-amino-9H-purin-9-yl)-, (7R,8S)- involves its interaction with specific molecular targets and pathways. The purinyl group in the compound may interact with enzymes, receptors, or other biological molecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1,8-Nonanediol: A related compound without the purinyl group.
7-(6-amino-9H-purin-9-yl)nonane-1,8-diol: A similar compound with a different stereochemistry.
Uniqueness
1,8-Nonanediol, 7-(6-amino-9H-purin-9-yl)-, (7R,8S)- is unique due to its specific stereo-configuration and the presence of both nonanediol and purinyl groups. This combination of features may result in unique chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
159722-90-4 |
|---|---|
Fórmula molecular |
C14H23N5O2 |
Peso molecular |
293.36 g/mol |
Nombre IUPAC |
(7R,8S)-7-(6-aminopurin-9-yl)nonane-1,8-diol |
InChI |
InChI=1S/C14H23N5O2/c1-10(21)11(6-4-2-3-5-7-20)19-9-18-12-13(15)16-8-17-14(12)19/h8-11,20-21H,2-7H2,1H3,(H2,15,16,17)/t10-,11+/m0/s1 |
Clave InChI |
JPMVIXUFWCZSGS-WDEREUQCSA-N |
SMILES isomérico |
C[C@@H]([C@@H](CCCCCCO)N1C=NC2=C(N=CN=C21)N)O |
SMILES canónico |
CC(C(CCCCCCO)N1C=NC2=C(N=CN=C21)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


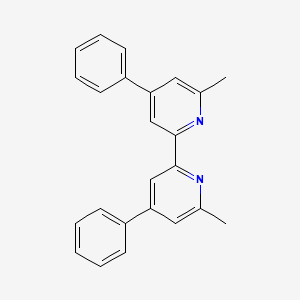
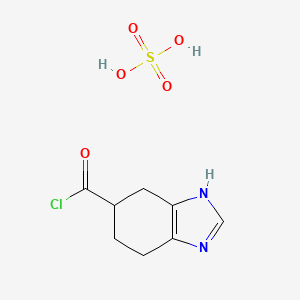
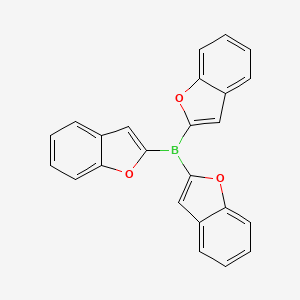


![Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B14274581.png)
![4,4'-[1,4-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14274586.png)
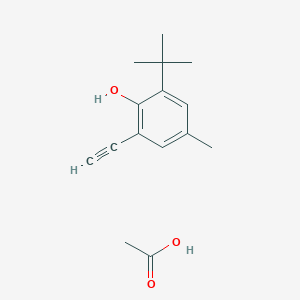
![Benzenamine, 2-nitro-4-[(4-nitrophenyl)thio]-](/img/structure/B14274590.png)
![4-[(2H-Tetrazol-2-yl)methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14274593.png)
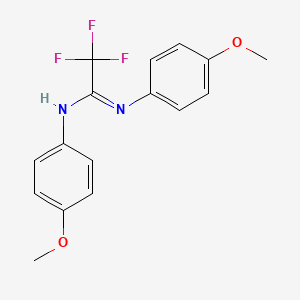
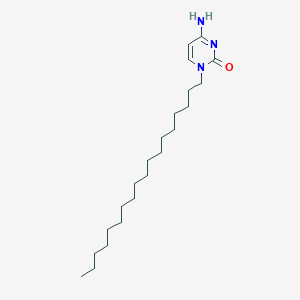
![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[2-(ethenyloxy)ethoxy]benzene}](/img/structure/B14274619.png)

